molecular formula C22H15NO4 B14447223 Spiro(2H-1-benzopyran-2,2'-2H-naphtho(2,3-b)pyran), 6-nitro-3'-methyl- CAS No. 73928-06-0

Spiro(2H-1-benzopyran-2,2'-2H-naphtho(2,3-b)pyran), 6-nitro-3'-methyl-

Cat. No.: B14447223
CAS No.: 73928-06-0
M. Wt: 357.4 g/mol
InChI Key: SYMLYDQNLPMICL-UHFFFAOYSA-N
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Description

Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl-: is a complex organic compound known for its unique structural properties and photochromic behavior This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible transformations between two distinct forms when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2H-naphtho(2,3-b)pyran with 2H-1-benzopyran in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic dye in the study of light-induced molecular transformations.

    Biology: Investigated for its potential use in biological imaging and as a molecular probe.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and photodynamic therapy.

    Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.

Mechanism of Action

The mechanism of action of Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- involves its ability to undergo reversible photochromic transformations. Upon exposure to ultraviolet (UV) light, the compound transitions from a colorless leuco form to a colored merocyanine form. This transformation is facilitated by the breaking and forming of specific chemical bonds within the molecule, leading to a change in its electronic structure and absorption properties.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(2H-1-benzopyran-2,2’-indoline), 6-nitro-1’,3’,3’-trimethyl-
  • 1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline)
  • 6’-Nitro-3-methylspiro(2H-naphtho(2,3-b)pyran-2,2’-2Hbenzopyran)

Uniqueness

Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- is unique due to its specific structural arrangement and the presence of both nitro and methyl groups. These features contribute to its distinct photochromic behavior and enhanced reactivity compared to other similar compounds. Its ability to undergo reversible transformations under light exposure makes it particularly valuable in applications requiring dynamic and responsive materials.

Properties

CAS No.

73928-06-0

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

3-methyl-6'-nitrospiro[benzo[g]chromene-2,2'-chromene]

InChI

InChI=1S/C22H15NO4/c1-14-10-18-11-15-4-2-3-5-16(15)13-21(18)27-22(14)9-8-17-12-19(23(24)25)6-7-20(17)26-22/h2-13H,1H3

InChI Key

SYMLYDQNLPMICL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2OC14C=CC5=C(O4)C=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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